cis-Pt-Mba

Description

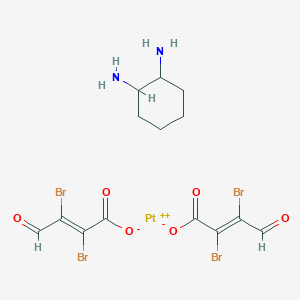

Structure

2D Structure

Properties

CAS No. |

101240-15-7 |

|---|---|

Molecular Formula |

C14H16Br4N2O6Pt |

Molecular Weight |

823 g/mol |

IUPAC Name |

cyclohexane-1,2-diamine;(E)-2,3-dibromo-4-oxobut-2-enoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.2C4H2Br2O3.Pt/c7-5-3-1-2-4-6(5)8;2*5-2(1-7)3(6)4(8)9;/h5-6H,1-4,7-8H2;2*1H,(H,8,9);/q;;;+2/p-2/b;2*3-2+; |

InChI Key |

MCQUFILLQJMWRD-BZZWUUPTSA-L |

SMILES |

C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |

Isomeric SMILES |

C1CC(C(CC1)N)N.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.[Pt+2] |

Canonical SMILES |

C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |

Synonyms |

cis-Pt(II)(DDH)bis(mucobromic acid) cis-Pt-MBA |

Origin of Product |

United States |

Synthetic Methodologies for Cis Pt Mba Analogues

Strategies for cis-Selective Ligand Attachment to Platinum Centers

A prominent direct synthesis approach for cis-platinum(II) complexes, exemplified by the preparation of cisplatin (B142131), involves the use of an iodide intermediate. This method, often referred to as the Dhara method, starts from potassium tetrachloroplatinate(II) (K₂PtCl₄). The key steps are:

Formation of Tetraiodoplatinate(II) : K₂PtCl₄ is converted to K₂PtI₄ by treatment with a stoichiometric excess of potassium iodide (KI). The large trans-effect of iodide is pivotal in the subsequent steps Current time information in Bangalore, IN.wikipedia.orgfishersci.fi.

Amine Coordination : The addition of the diamine ligand, 1,2-cyclohexanediamine (B1199290) (DDH), to K₂PtI₄ leads to the formation of cis-[Pt(DDH)I₂]. The strong trans-effect of iodide ligands favors the cis-addition of the amine ligands Current time information in Bangalore, IN.. For instance, in the synthesis of cis-[Pt(NH₃)₂I₂], ammonium (B1175870) hydroxide (B78521) is added to a solution of [PtI₄]²⁻ Current time information in Bangalore, IN.fishersci.figoogle.comindianpalladium.com.

Anion Exchange : The iodide ligands in cis-[Pt(DDH)I₂] are then replaced by labile aqua ligands using silver salts, typically silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄), to form the diaqua complex, cis-[Pt(DDH)(OH₂)₂]²⁺ Current time information in Bangalore, IN.nih.gov. This intermediate is highly reactive due to the labile nature of the coordinated water molecules.

Carboxylate Coordination : The diaqua complex is subsequently reacted with the anionic form of mucobromic acid. This step involves the displacement of the aqua ligands by the carboxylate groups of mucobromic acid to yield cis-Pt-Mba. This approach is common for synthesizing diamine dicarboxylato platinum(II) complexes nih.gov.

The use of deoxygenated water and an inert atmosphere (e.g., nitrogen) throughout the synthesis is critical to prevent the oxidation of platinum(II) to platinum(IV) species, which can lead to impurities and reduced yields google.com.

While direct derivatization routes specifically for mucobromic acid in the context of this compound synthesis are not detailed, the general principle involves preparing the ligand in a suitable form for coordination. For carboxylate ligands, this often means preparing their silver salts. For instance, cis-[Pt(DMSO)₂(O₂Chel)] complexes are prepared by reacting cis-[Pt(DMSO)₂Cl₂] with the disilver salt of the chelating ligand nih.gov. By analogy, mucobromic acid could be converted into its disilver salt, which would then react with a suitable platinum precursor (e.g., a cis-platinum(II) complex containing 1,2-cyclohexanediamine and labile ligands) to facilitate the coordination of the dicarboxylate.

Stereocontrolled Synthetic Pathways for cis-Isomer Isolation

The cis-directing nature of the iodide intermediate method is a primary stereocontrol strategy. The trans-effect of iodide ligands ensures that the incoming amine ligands (1,2-cyclohexanediamine) coordinate cis to each other. Subsequent ligand exchange reactions (iodide to aqua, then aqua to carboxylate) are designed to retain this cis-geometry.

Controlling reaction conditions, such as temperature and pH, is also vital for stereocontrol and maximizing the yield of the cis-isomer while minimizing the formation of trans-isomers or other byproducts. For example, in the synthesis of cis-oxalato-(trans-L-1,2-cyclohexanediamine) Pt(II) complex, specific temperature ranges (55–60 °C) and pH adjustments (4.5–5.0) are employed ijpcbs.comgoogle.com. Purification techniques like recrystallization from appropriate solvents (e.g., hot water or 0.1 N HCl) are essential for isolating the isomerically pure cis-product Current time information in Bangalore, IN.indianpalladium.com.

Table 1: General Synthetic Steps and Conditions for cis-Platinum(II) Complexes with Diamine and Dicarboxylate Ligands

| Step | Reactants | Conditions | Intermediate/Product | Key Stereochemical Control |

| 1. Iodide Exchange | K₂PtCl₄ + KI (excess) | Aqueous solution | K₂PtI₄ | N/A |

| 2. Amine Coordination | K₂PtI₄ + 1,2-Cyclohexanediamine (DDH) | Aqueous solution, controlled pH/temp. | cis-[Pt(DDH)I₂] | trans-effect of iodide |

| 3. Aqua Complex Formation | cis-[Pt(DDH)I₂] + AgNO₃ (or Ag₂SO₄) | Aqueous solution, gentle heating (e.g., 45-60 °C) | cis-[Pt(DDH)(OH₂)₂]²⁺ + AgI (precipitate) | Retention of cis-geometry |

| 4. Carboxylate Coordination | cis-[Pt(DDH)(OH₂)₂]²⁺ + Mucobromic Acid (anion) | Aqueous solution, controlled pH/temp. | This compound | Displacement of labile aqua ligands |

| 5. Purification | Crude this compound | Recrystallization (e.g., from hot water/HCl) | Pure this compound | Physical separation of isomers |

Advanced Synthetic Techniques in Platinum Coordination Chemistry

Beyond the classical methods, modern platinum coordination chemistry employs various techniques to enhance selectivity, yield, and purity.

DMSO Precursors : cis-[Pt(DMSO)₂Cl₂] is a common starting material, readily obtained from K₂PtCl₄ and dimethyl sulfoxide (B87167) (DMSO). The DMSO ligands are relatively labile and can be selectively substituted. For instance, one DMSO ligand can be replaced by an amine (like 1,2-cyclohexanediamine) at moderate temperatures (40 °C), followed by substitution of the second DMSO ligand by another amine or a carboxylate at higher temperatures (100 °C), all while maintaining the cis-geometry Current time information in Bangalore, IN.nih.gov. This route could potentially be adapted for the sequential introduction of DDH and mucobromic acid.

Controlled Atmosphere and Solvents : As highlighted, the use of deoxygenated water and maintaining a low-oxygen atmosphere during synthesis steps is crucial to prevent the undesirable oxidation of Pt(II) to Pt(IV) species, which are generally more inert and can act as impurities google.com.

Spectroscopic Characterization : Advanced analytical techniques are indispensable for confirming the structure and stereochemistry of this compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Particularly ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR, are powerful tools for elucidating the molecular structure, ligand environment, and confirming the cis-configuration ijpcbs.comnih.govnih.govtandfonline.comresearchgate.netresearchgate.net. The chemical shifts and coupling patterns in ¹⁹⁵Pt NMR are highly sensitive to the ligand environment and can differentiate between cis and trans isomers sigmaaldrich.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) : Used to determine the molecular weight and confirm the compound's composition ijpcbs.comnih.gov.

Infrared (IR) Spectroscopy : Provides information about the functional groups present and their coordination modes to the platinum center ijpcbs.comtandfonline.comresearchgate.netresearchgate.net.

Catalytic Applications in the Synthesis of this compound Derivatives

Based on the available literature, there is no direct evidence or detailed research findings regarding the use of catalytic applications specifically for the synthesis of this compound or its direct derivatives. The synthesis of cis-platinum(II) complexes, particularly those with amine and carboxylate ligands, primarily relies on stoichiometric ligand exchange reactions and careful control of reaction conditions to achieve the desired stereochemistry and purity. While platinum itself is a widely used catalyst in various chemical reactions, its use as a catalyst in the synthesis of other platinum coordination complexes, especially those with cis-diamine and dicarboxylate ligands, is not a commonly reported synthetic strategy.

Structural Elucidation and Spectroscopic Characterization of Cis Pt Mba Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for probing the structure of molecules in solution. For platinum complexes, the use of multinuclear NMR, including ¹H, ¹³C, and the metal nucleus ¹⁹⁵Pt, provides a wealth of information regarding the ligand environment and coordination geometry.

¹H, ¹³C, and ¹⁹⁵Pt NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of a cis-diammineplatinum(II) complex with a malonate ligand reveals characteristic signals for the ammine and malonate protons. The protons of the ammine ligands typically appear as broad signals due to quadrupolar coupling with the ¹⁴N nucleus and proton exchange. In analogous cis-platinum(II) diamine complexes, these resonances are often observed in the chemical shift range of δ 5.2 to 6.5 ppm. The malonate ligand features a methylene group (CH₂) whose protons are chemically equivalent in a symmetrical environment, giving rise to a singlet. The chemical shift of these methylene protons is influenced by the coordination to the platinum center.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the malonate ligand. Two distinct signals are expected: one for the methylene carbon and another for the carboxylate carbons. In related platinum(II) oxalato complexes, the signal for the carboxylato carbon is found at approximately δ 166 ppm researchgate.net. The methylene carbon of the malonate ligand would be expected to resonate at a different chemical shift, providing a key diagnostic peak.

¹⁹⁵Pt NMR Spectroscopy: The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I = 1/2, is an excellent probe for studying the immediate coordination sphere of the platinum center. The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature of the coordinated ligands, their stereochemical arrangement, and the oxidation state of the platinum. The chemical shifts can span a vast range of over 13,000 ppm wikipedia.org. For square-planar Pt(II) complexes with a cis-N₂O₂ coordination environment, such as that in cis-diammine(malonato)platinum(II), the ¹⁹⁵Pt chemical shift is expected in a characteristic region. For comparison, analogous cis-platinum(II) complexes with diamine and oxalato ligands exhibit ¹⁹⁵Pt NMR signals around δ -2050 ppm researchgate.net. This high sensitivity makes ¹⁹⁵Pt NMR a powerful tool for confirming the cis geometry and identifying any changes in the coordination environment.

| Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.2 - 6.5 | broad s | NH₃ |

| ~3.5 | s | CH₂ (malonate) | |

| ¹³C | ~166 | s | COO (malonate) |

| ~45 | s | CH₂ (malonate) | |

| ¹⁹⁵Pt | ~ -2050 | s | Pt(II) |

Note: The data in this table is representative and based on analogous platinum(II) complexes.

Two-Dimensional NMR Methodologies for Structural Confirmation

To unambiguously assign the NMR signals and to confirm the connectivity within the complex, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For cis-Pt-Mba, a COSY spectrum would be relatively simple but could confirm the assignment of any coupled protons within the ligands if more complex malonate derivatives were used.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. An HSQC spectrum of cis-diammine(malonato)platinum(II) would show a cross-peak connecting the ¹H signal of the malonate's methylene protons to the ¹³C signal of the methylene carbon, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). An HMBC spectrum could show a correlation between the methylene protons of the malonate and the carboxylate carbons, providing further confirmation of the ligand's structure and its coordination to the platinum center.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy: The IR spectrum of cis-diammine(malonato)platinum(II) displays characteristic absorption bands for the ammine and malonate ligands. The N-H stretching vibrations of the ammine ligands are typically observed in the region of 3100-3300 cm⁻¹. The carboxylate group of the malonate ligand gives rise to strong asymmetric and symmetric stretching vibrations (νₐₛ(COO) and νₛ(COO)), usually found in the ranges of 1550-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. In the far-infrared region, vibrations corresponding to the Pt-N and Pt-O bonds are expected. For analogous platinum(II) oxalato complexes, Pt-O stretching vibrations are observed around 550 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For cis-diammine(malonato)platinum(II), the symmetric Pt-N and Pt-O stretching vibrations would be expected to be Raman active. The study of manganese malonate has provided some vibrational assignments for the malonate ligand itself, which can be used as a reference ias.ac.in.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| ν(N-H) | 3100 - 3300 | IR, Raman |

| νₐₛ(COO) | 1550 - 1650 | IR |

| νₛ(COO) | 1300 - 1400 | IR, Raman |

| ν(Pt-O) | ~550 | IR, Raman |

| ν(Pt-N) | ~500 | IR, Raman |

Note: The data in this table is representative and based on analogous metal-ligand vibrations.

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of square-planar platinum(II) complexes is typically characterized by a series of absorption bands. High-energy bands in the ultraviolet region are generally assigned to spin-allowed intraligand (IL) π-π* transitions within the ligands. Lower energy bands, often appearing as shoulders, are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. For complexes like cis-diammine(malonato)platinum(II), the spectrum would likely be dominated by the transitions associated with the malonate ligand and the d-d transitions of the platinum center, although the latter are often weak and obscured by the more intense charge-transfer bands uq.edu.au.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ |

|---|---|---|

| Intraligand (π-π*) | < 300 | > 10⁴ |

| MLCT/LLCT | 300 - 400 | 10³ - 10⁴ |

| d-d | > 400 | < 10³ |

Note: This table provides a general overview of electronic transitions in platinum(II) complexes.

Photoluminescence Properties and Excited State Characterization

Many platinum(II) complexes exhibit luminescence, which is a valuable property for various applications. The emission from these complexes typically originates from triplet excited states due to the strong spin-orbit coupling induced by the heavy platinum atom. The excited states are often a mixture of metal-centered (³MC), ligand-centered (³LC), and charge-transfer (³MLCT or ³LLCT) character huji.ac.il. The emission energy and quantum yield are highly dependent on the nature of the ligands and the rigidity of the complex. For some platinum(II) complexes, emission can be tuned across the visible spectrum by modifying the ligand structure nih.gov. The characterization of the excited state can be further investigated through time-resolved emission spectroscopy and computational studies to understand the nature of the emissive state and the pathways of non-radiative decay. While not all platinum(II) complexes are luminescent, the potential for emission in this compound would be an important aspect of its full characterization.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of coordination complexes. For this compound, which is identified as cis-[Pt(DDH)(MBA)₂] where DDH is 1,2-diaminocyclohexane and MBA is mucobromic acid, electrospray ionization mass spectrometry (ESI-MS) provides crucial insights into its molecular composition.

The high-resolution mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of platinum, which has several naturally occurring isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), as well as bromine (⁷⁹Br, ⁸¹Br). The theoretical molecular weight of the complex, with the formula C₁₄H₁₆Br₄N₂O₆Pt, is approximately 823.0 g/mol . The experimentally observed molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum would confirm this molecular weight.

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can elucidate the fragmentation pattern of this compound. The fragmentation is likely to proceed through the loss of ligands. Common fragmentation pathways for such platinum complexes involve the cleavage of the metal-ligand bonds.

Expected Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M - MBA]⁺ | [cis-Pt(DDH)(MBA)]⁺ | ~565 |

| [M - 2MBA]⁺ | [cis-Pt(DDH)]²⁺ | ~309 (doubly charged) |

| [M - DDH]⁺ | [cis-Pt(MBA)₂]⁺ | ~709 |

| [MBA+H]⁺ | Mucobromic acid | ~258 |

| [DDH+H]⁺ | 1,2-Diaminocyclohexane | ~115 |

Note: The m/z values are approximate and depend on the specific isotopes present in the fragmented ion.

This fragmentation data allows for the confirmation of the constituent ligands and their coordination to the platinum center.

Advanced X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of crystalline compounds. For a complex like this compound, SC-XRD analysis would unequivocally confirm the cis geometry of the ligands around the platinum(II) center. The platinum atom would exhibit a square planar coordination geometry, typical for Pt(II) complexes.

The analysis would reveal the coordination of the two mucobromic acid ligands and the 1,2-diaminocyclohexane ligand to the platinum core. The mucobromic acid ligands are expected to coordinate through one of their oxygen atoms, while the 1,2-diaminocyclohexane ligand, being a bidentate ligand, would coordinate through its two nitrogen atoms.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1980.5 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases of a bulk sample and assessing its purity. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles.

For this compound, the experimental PXRD pattern would be compared with a simulated pattern generated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the phase purity of the synthesized bulk material. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or different crystalline phases.

Illustrative Powder X-ray Diffraction Data for this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 30.4 | 2.94 | 35 |

Note: This is an illustrative example of a PXRD data table.

The sharpness and intensity of the diffraction peaks in the PXRD pattern can also provide information about the crystallinity of the sample. Broad peaks may suggest the presence of amorphous content or very small crystallite sizes.

Compound Names

| Abbreviation | Full Name |

| This compound | cis-[Pt(DDH)(MBA)₂] |

| DDH | 1,2-Diaminocyclohexane |

| MBA | Mucobromic acid |

Coordination Chemistry and Ligand Field Theory in Cis Pt Mba Systems

Ligand Binding Modes and Coordination Geometries of Mercaptobenzoate on Platinum

The mercaptobenzoate (Mba) ligand is versatile, offering multiple potential coordination sites to a metal center. It possesses a soft thiol/thiolate sulfur atom and hard oxygen atoms within its carboxylate group. The coordination of mercaptobenzoate isomers (2-Mba, 3-Mba, and 4-Mba) to platinum(II) can result in a variety of binding modes and coordination geometries.

For a cis-Pt-Mba complex, which implies a square planar geometry characteristic of d⁸ platinum(II) centers, the mercaptobenzoate ligands can coordinate in several ways. The specific binding mode is influenced by factors such as the isomeric position of the thiol and carboxyl groups on the benzene (B151609) ring, steric hindrance, and the reaction conditions.

Common Binding Modes:

Monodentate S-coordination: The ligand binds to the platinum center exclusively through the deprotonated thiol group (thiolate). This is a common mode of coordination, as platinum(II) is a soft acid and has a high affinity for the soft sulfur donor.

Monodentate O-coordination: Less commonly, the ligand may coordinate through one of the oxygen atoms of the carboxylate group. This is less favored due to the hard-soft mismatch between the carboxylate oxygen and the platinum(II) center.

Bridging Modes: Mercaptobenzoate can act as a bridging ligand, connecting two platinum centers. This can occur through the sulfur atom, the carboxylate group, or a combination of both.

In the context of a cis geometry, it is plausible to consider a complex such as cis-[Pt(Mba)₂(L)₂] where L represents other ligands, or a cis-[Pt(Mba)₂] species. In the latter, if the Mba ligands are monodentate through the sulfur atom, a simple square planar complex would be formed.

| Binding Mode | Coordinating Atom(s) | Description | Relevance to this compound |

| Monodentate-S | Sulfur | The ligand binds through the thiolate group. | Highly probable due to the soft-soft interaction between Pt(II) and sulfur. |

| Monodentate-O | Oxygen | The ligand binds through a carboxylate oxygen. | Less probable as a primary binding mode but could be involved in intermediates or supramolecular interactions. |

| Bridging (S) | Sulfur | The sulfur atom bridges two platinum centers. | Possible, leading to polynuclear complexes. |

| Bridging (O,O') | Carboxylate Oxygens | The carboxylate group bridges two metal centers. | Possible, contributing to the formation of polymers or oligomers. |

This table is generated based on established principles of coordination chemistry and findings for related platinum-thiolate complexes.

The resulting coordination geometry around the platinum(II) ion is typically a distorted square planar arrangement. The bond angles and lengths would be influenced by the steric bulk of the mercaptobenzoate ligands and any other coordinated species.

Influence of Ligand Substituents on Electronic Structure

The electronic structure of the this compound complex can be significantly tuned by introducing substituents on the aromatic ring of the mercaptobenzoate ligand. These substituents can alter the electron density at the coordinating sulfur and oxygen atoms, thereby influencing the strength and nature of the platinum-ligand bonds.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density on the aromatic ring. This, in turn, enhances the electron-donating ability of the sulfur and oxygen atoms, leading to stronger Pt-S and Pt-O bonds. This increased electron density on the platinum center can affect its redox properties and reactivity.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-X) groups decrease the electron density on the aromatic ring. This reduces the electron-donating capacity of the coordinating atoms, potentially weakening the platinum-ligand bonds.

The electronic effects of these substituents can be quantified and predicted using Hammett parameters. These effects are transmitted through the aromatic system to the coordinating atoms, modulating the electronic properties of the entire complex.

| Substituent Type | Example | Effect on Ligand | Effect on Pt-Ligand Bond | Consequence for the Complex |

| Electron-Donating | -OCH₃, -NH₂ | Increases electron density on S and O atoms. | Strengthens the coordinate bond. | Increased stability, altered redox potential. |

| Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density on S and O atoms. | Weakens the coordinate bond. | Decreased stability, potential for altered reactivity. |

This table illustrates the general trends expected for substituent effects on the electronic structure of the complex.

Ligand Exchange and Substitution Reactions in this compound Systems

Ligand exchange reactions are fundamental to the reactivity of square planar platinum(II) complexes. These reactions typically proceed through an associative mechanism, involving the formation of a five-coordinate trigonal bipyramidal intermediate. The rate of substitution is influenced by several factors, including the nature of the entering and leaving groups, and the other ligands present in the complex (the trans effect).

In a this compound complex, the mercaptobenzoate ligand itself can be the subject of substitution, or it can influence the substitution of other ligands. The Pt-S bond is generally considered to be strong and relatively inert to substitution due to the covalent nature of the bond between the soft platinum(II) and the soft sulfur donor. nih.gov In contrast, a Pt-O bond with a carboxylate group would be expected to be more labile.

The general mechanism for ligand substitution is as follows: cis-[Pt(Mba)₂(L)₂] + Y → [Pt(Mba)₂(L)₂Y] → cis-[Pt(Mba)₂(L)(Y)] + L

The rate of this reaction would be dependent on the concentration of both the platinum complex and the entering ligand, Y.

| Parameter | Influence on Ligand Exchange | Expected Trend for this compound |

| Nature of Leaving Group | Weaker bonds lead to faster substitution. | Pt-O bonds are generally more labile than Pt-S bonds. |

| trans Effect | Ligands with a strong trans effect accelerate substitution of the ligand opposite to them. | The strong trans effect of the thiolate group would make ligands opposite to it more labile. |

| Steric Hindrance | Bulky ligands can hinder the approach of the entering ligand, slowing the reaction. | Substituents on the Mba ligand could sterically influence reaction rates. |

This table is based on established kinetic principles for platinum(II) complexes.

Thermodynamic Stability and Kinetic Lability of Coordination Bonds

The stability of a coordination complex can be described in two ways: thermodynamic stability and kinetic stability (or inertness).

Thermodynamic Stability: This refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (or formation constant), β. A large value for β indicates a thermodynamically stable complex. The stability of this compound is largely dictated by the Hard-Soft Acid-Base (HSAB) principle. Platinum(II) is a soft acid, and the thiolate sulfur is a soft base, leading to a strong, favorable interaction and a high stability constant for the Pt-S bond. The carboxylate oxygen, being a hard base, forms a less stable bond with Pt(II).

Kinetic Lability/Inertness: This refers to the rate at which a complex undergoes ligand exchange reactions. Platinum(II) complexes are typically kinetically inert, meaning their ligand exchange reactions are slow. This inertness is a key feature of many platinum-based anticancer drugs, allowing them to reach their biological targets before significant decomposition. The strong Pt-S bond in this compound would contribute to its kinetic inertness.

| Bond Type | HSAB Interaction | Thermodynamic Stability | Kinetic Lability |

| Pt-S (Thiolate) | Soft Acid - Soft Base | High | Low (Inert) |

| Pt-O (Carboxylate) | Soft Acid - Hard Base | Moderate | Moderate to High (Labile) |

This table provides a qualitative assessment based on the HSAB principle and general knowledge of platinum(II) chemistry.

Supramolecular Assembly and Hydrogen Bonding Interactions

The mercaptobenzoate ligand in this compound complexes provides functional groups that can participate in non-covalent interactions, leading to the formation of supramolecular assemblies. The carboxylic acid group is a particularly effective hydrogen bond donor and acceptor.

In the solid state, this compound complexes can form extended structures through hydrogen bonding. A common motif is the formation of carboxylic acid dimers, where two carboxylic acid groups from adjacent molecules form a pair of O-H···O hydrogen bonds. researchgate.netresearchgate.net This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Other potential hydrogen bonding interactions include:

N-H···O or N-H···S bonds if other ligands with N-H groups (like ammonia (B1221849) or amines) are present.

C-H···O or C-H···S interactions involving the aromatic C-H groups of the mercaptobenzoate ligand.

| Interaction Type | Donor | Acceptor | Resulting Structure |

| Carboxylic Acid Dimer | -COOH | -COOH | Dimers, chains, networks |

| Amine-Carboxylate | -NH | C=O | Inter-complex linkages |

| Aromatic C-H | C-H (aromatic) | C=O, S | Stabilization of packing |

This table summarizes potential hydrogen bonding interactions that could drive supramolecular assembly in this compound systems containing appropriate functional groups.

Reactivity and Reaction Mechanisms of Cis Pt Mba Complexes

Mechanisms of Ligand Aquation and Anation

Ligand aquation in platinum(II) complexes typically involves the displacement of a coordinated ligand by a water molecule. This process is crucial as it often generates the active species in solution that can then react with various substrates. Anation, conversely, is the reverse process where a water ligand is displaced by another anionic ligand. For square planar platinum(II) complexes, these reactions generally proceed via an associative (A) or associative interchange (Ia) mechanism, involving a five-coordinate trigonal bipyramidal intermediate or transition state. chemguide.co.uklibretexts.org

While specific kinetic data for the aquation and anation of cis-Pt(II)(DDH)bis(mucobromic acid) are not widely reported, the presence of carboxylate ligands from mucobromic acid and the diamine ligand (1,2-cyclohexanediamine) would influence the lability of other potential leaving groups. The lability of ligands in platinum(II) complexes follows general trends, with weaker donor ligands typically being more easily displaced.

Oxidation-Reduction Pathways of Platinum Centers

Platinum(II) complexes are generally stable, but they can undergo oxidation to platinum(IV) or, less commonly, reduction to platinum(0). The oxidation of platinum(II) to platinum(IV) often occurs via an associative mechanism involving a six-coordinate intermediate, particularly in the presence of oxidizing agents. This process typically involves the addition of two electrons and two ligands to the square planar platinum(II) center, leading to an octahedral platinum(IV) complex. The stability of the Pt(IV) state depends heavily on the nature of the ligands.

Isomerization Studies (cis- to trans Conversion and Vice Versa)

Isomerization between cis and trans geometric isomers is a well-known phenomenon in square planar platinum(II) complexes. This process can occur through various pathways, including associative mechanisms involving five-coordinate intermediates, or dissociative pathways, though the latter is less common for Pt(II). chemguide.co.uklibretexts.org The presence of the rigid 1,2-cyclohexanediamine (B1199290) ligand in cis-Pt-Mba would impose structural constraints, potentially influencing the ease of isomerization.

Photochemical isomerization involves the absorption of light energy, which can lead to changes in ligand geometry. For platinum(II) complexes, photoisomerization can occur through excited states that facilitate bond rotation or dissociation-recombination pathways. While photochemical isomerization has been observed in various platinum complexes, specific mechanisms and quantum yields for cis-Pt(II)(DDH)bis(mucobromic acid) have not been detailed in the search results.

Thermal isomerization refers to the spontaneous interconversion of isomers at elevated temperatures. The kinetics of thermal isomerization are typically studied to determine activation energies and reaction rates, providing insights into the stability of the cis isomer and the mechanism of interconversion. No specific kinetic data or detailed mechanistic studies on the thermal isomerization of cis-Pt(II)(DDH)bis(mucobromic acid) were found in the public domain.

Reactions with Selected Chemical Substrates

Catalytic Reactivity of this compound Analogues

While platinum complexes are widely employed in catalysis, specific detailed research on the catalytic reactivity of cis-Pt(II)(DDH)bis(mucobromic acid) or its direct analogues is not extensively reported in the provided search results. General platinum(II) complexes can act as catalysts in various organic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions, often through oxidative addition and reductive elimination cycles. The specific ligands (1,2-cyclohexanediamine and mucobromic acid derivatives) in this compound would impart unique electronic and steric properties that could influence its potential catalytic activity, but experimental data for this specific compound are not detailed.

Theoretical and Computational Investigations of Cis Pt Mba Complexes

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure and optimize the geometries of molecular systems, including transition metal complexes like cis-Pt-Mba. DFT calculations enable the determination of the most stable three-dimensional arrangement of atoms within the complex, providing precise bond lengths, bond angles, and dihedral angles. This optimization process minimizes the total energy of the system, yielding a ground-state geometry that represents the most probable configuration.

Illustrative Data: Optimized Geometric Parameters and Electronic Properties

| Parameter | Value (Illustrative) | Unit | Description |

| Pt-N (DDH) Bond Length | 2.05 | Å | Bond length between Platinum and Nitrogen of DDH |

| Pt-O (Mba) Bond Length | 2.02 | Å | Bond length between Platinum and Oxygen of Mba |

| N-Pt-N Angle | 85.0 | Degrees | Angle between the two DDH nitrogen atoms and Pt |

| O-Pt-O Angle | 92.5 | Degrees | Angle between the two Mba oxygen atoms and Pt |

| HOMO Energy | -5.80 | eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.10 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.70 | eV | Energy difference between HOMO and LUMO |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to the realm of excited states, making it an invaluable tool for predicting and interpreting the spectroscopic properties of this compound, particularly its UV-Vis absorption spectrum. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can simulate the absorption profile, identifying the wavelengths at which the complex absorbs light and the intensity of these absorptions.

The analysis of excited states provides crucial information about the nature of the electronic transitions. For platinum complexes, common types of transitions include:

Ligand-Centered (LC) transitions : Involve electron excitations primarily within the ligands.

Metal-to-Ligand Charge Transfer (MLCT) transitions : Involve electron excitation from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT) transitions : Involve electron excitation from a ligand-centered orbital to a metal-centered orbital.

d-d transitions : Involve electron excitations between d-orbitals of the metal center.

Understanding these transitions is essential for rationalizing the color of the complex and its potential photophysical behavior. TD-DFT can also provide insights into the changes in electron density upon excitation, helping to visualize the orbitals involved in specific transitions.

Illustrative Data: Predicted UV-Vis Absorption Maxima and Transition Assignments

| Absorption Wavelength (λmax) | Oscillator Strength (f) | Transition Energy (eV) | Major Contribution (%) | Assignment (Illustrative) |

| 280 nm | 0.15 | 4.43 | 80 | LC (Mba) |

| 350 nm | 0.08 | 3.54 | 65 | MLCT (Pt → Mba) |

| 420 nm | 0.02 | 2.95 | 70 | d-d (Pt) |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT and TD-DFT provide static insights into the ground and excited states, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. MD simulations track the time evolution of a system of atoms by numerically solving Newton's equations of motion. This allows for the investigation of properties that depend on temperature, pressure, and the presence of solvent molecules.

For this compound, MD simulations can reveal:

Solvation Shell Structure : How solvent molecules (e.g., water) arrange around the complex, quantifying the number and distribution of solvent molecules in the first and subsequent solvation shells. Radial distribution functions (RDFs) are commonly used to describe this.

Conformational Flexibility : The dynamic changes in the complex's geometry over time, including the flexibility of the ligands and any subtle distortions of the square planar geometry due to thermal fluctuations or solvent interactions.

Interactions with Solvent : The strength and nature of interactions (e.g., hydrogen bonding, electrostatic interactions) between the complex and solvent molecules.

Diffusion and Rotational Dynamics : The translational and rotational motion of the complex in solution, providing insights into its mobility.

MD simulations are crucial for bridging the gap between gas-phase quantum chemical calculations and experimental observations, which are typically performed in solution.

Illustrative Data: Radial Distribution Function (RDF) Peaks for Solvation

| Interaction Pair (Illustrative) | Peak Position (Å) | Coordination Number | Description |

| Pt - Water Oxygen | 2.8 | 4.5 | Average distance and number of water molecules coordinating to Pt |

| Mba Oxygen - Water Hydrogen | 1.9 | 2.1 | Average distance and number of hydrogen bonds from Mba to water |

| DDH Nitrogen - Water Hydrogen | 2.0 | 1.8 | Average distance and number of hydrogen bonds from DDH to water |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound, including ligand exchange, aquation, or interactions with other chemical species. These calculations aim to identify the minimum energy pathways (MEPs) connecting reactants to products via transition states. A transition state (TS) is a high-energy, unstable configuration along the reaction coordinate that represents the point of highest energy barrier between reactants and products.

By locating and characterizing transition states, computational chemists can:

Determine Activation Energies : The energy difference between the reactants and the transition state (activation energy, Ea) provides a measure of the reaction rate. A lower activation energy implies a faster reaction.

Identify Reaction Intermediates : Stable structures that exist transiently along the reaction pathway.

Propose Reaction Mechanisms : A step-by-step description of how a reaction proceeds, including the sequence of bond breaking and bond forming events.

Investigate Ligand Substitution : For this compound, this could involve studying the displacement of the mucobromic acid ligands by other species or the aquation of the complex (replacement of a ligand by water).

Such studies are fundamental for predicting the reactivity and selectivity of the complex under various conditions.

Illustrative Data: Calculated Activation and Reaction Energies for a Hypothetical Ligand Exchange

| Reaction Step (Illustrative) | Energy Type | Value (kcal/mol) | Description |

| This compound + L → TS1 | Activation | 25.0 | Energy barrier for the initial ligand approach |

| TS1 → Intermediate | Reaction | -5.0 | Energy change from TS1 to an intermediate state |

| Intermediate → TS2 | Activation | 18.0 | Energy barrier for the second step of ligand exchange |

| TS2 → Product | Reaction | -10.0 | Overall energy change for the complete reaction |

Computational Approaches for Ligand-Metal Interaction Analysis

Understanding the nature of the chemical bonds between the platinum center and its ligands (1,2-cyclohexanediamine and mucobromic acid) is crucial for comprehending the stability, electronic properties, and reactivity of this compound. Various computational approaches are employed for this purpose:

Natural Bond Orbital (NBO) Analysis : Provides insights into the delocalization of electrons, hybridization of atomic orbitals, and the strength of donor-acceptor interactions (e.g., lone pair donation from ligand to metal vacant orbitals). It can quantify the charge transfer between fragments.

Energy Decomposition Analysis (EDA) : Decomposes the total interaction energy between the metal and ligands into physically meaningful components such as electrostatic interaction, Pauli repulsion, and orbital interaction (covalent bonding). This helps to quantify the relative contributions of different bonding mechanisms.

Quantum Theory of Atoms in Molecules (QTAIM) : Analyzes the electron density distribution to identify bond critical points (BCPs) and provides information about the bond paths and bond strengths. It can delineate atomic basins and calculate atomic charges and volumes.

Charge Density Analysis : Visualizing and analyzing the electron density distribution can reveal the extent of electron sharing and polarization within the complex.

Illustrative Data: Energy Decomposition Analysis (EDA) for Pt-Ligand Interactions

| Interaction Pair (Illustrative) | Electrostatic Energy (kcal/mol) | Pauli Repulsion (kcal/mol) | Orbital Interaction Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Pt - DDH | -120.0 | 80.0 | -150.0 | -190.0 |

| Pt - Mba (per ligand) | -90.0 | 60.0 | -110.0 | -140.0 |

Molecular Interactions of Cis Pt Mba with Biomolecules in Vitro Studies

Interaction with Nucleic Acids (DNA and RNA)

The interaction of platinum complexes with nucleic acids, particularly DNA, is a well-established area of research due to their relevance in various biological applications. Studies have investigated the ability of cis-Pt-Mba to interact with DNA, leading to structural modifications.

Research employing physiochemical techniques has explored the interaction between cis-Pt(II)(DDH)bis(mucobromic acid) and DNA in vitro researchgate.netresearchgate.net. Upon reaction with DNA, cis-Pt(II)(DDH)bis(mucobromic acid) has been observed to induce specific changes in the DNA's secondary structure. Analysis of UV spectra revealed bathochromic shifts and hyperchromic effects researchgate.netresearchgate.net. These spectral changes are indicative of the formation of adducts between the platinum complex and the DNA, and the subsequent conformational alterations within the DNA double helix researchgate.netresearchgate.net. While these findings confirm the interaction and structural impact of this compound on DNA, detailed characterization of the specific types of adducts (e.g., intrastrand cross-links at specific nucleotide sequences) or the precise nature of the resultant structural modifications (e.g., bending, unwinding angles) for this compound are not extensively detailed in the available literature.

Interaction with Proteins and Enzymes

The interaction of platinum compounds with proteins and enzymes is another critical aspect of their biological activity, influencing their transport, distribution, and potential modulation of cellular processes.

Specific in vitro studies detailing the covalent and non-covalent binding modes of cis-Pt(II)(DDH)bis(mucobromic acid) with individual proteins have not been identified in the consulted literature. While platinum complexes, in general, are known to bind to proteins through various mechanisms, including coordination to sulfur-containing amino acid residues (e.g., methionine, cysteine) and nitrogen atoms in histidine, specific data for this compound remains underexplored in the publicly accessible research findings.

Detailed in vitro research findings specifically demonstrating the modulation of enzyme activity by cis-Pt(II)(DDH)bis(mucobromic acid) are not available in the reviewed scientific literature. Studies on other platinum compounds have shown enzyme inhibition or activation, often through direct binding to active sites or allosteric modulation, but such specific effects have not been reported for this compound.

Interaction with Subcellular Components

Understanding the interactions of chemical compounds with subcellular components provides insight into their cellular distribution and potential mechanisms of action. However, specific in vitro studies focusing on the direct interaction of cis-Pt(II)(DDH)bis(mucobromic acid) with isolated subcellular components (e.g., mitochondria, endoplasmic reticulum, ribosomes) are not detailed in the currently available scientific literature.

Mechanisms of Molecular Recognition and Specificity

In vitro studies investigating the molecular interactions of this compound with biomolecules have provided insights into its recognition properties. Specifically, spectroscopic analyses have indicated that this compound interacts with DNA. Observations from UV spectra revealed bathochromic shifts accompanied by hyperchromic effects when DNA reacted with specific platinum analogs, including cis-Pt(DDH)(mucobromic)2. researchgate.net These spectral changes are characteristic indicators of a compound binding to DNA.

While the precise, detailed mechanisms of molecular recognition and specificity for this compound's interaction with biomolecules, such as specific DNA binding sites (e.g., N7 of guanine) or the exact nature of conformational changes induced in DNA, are not extensively detailed in readily available in vitro research findings for this specific compound, the observed UV spectral shifts strongly suggest a direct interaction. researchgate.net This interaction is a fundamental aspect of how such platinum complexes are recognized by and exert their effects on biological systems.

The general understanding of cis-platinum complexes' interaction with DNA involves the formation of covalent adducts, primarily with the N7 atoms of purine (B94841) bases like guanine (B1146940) and adenine, leading to intrastrand crosslinks and DNA kinking. libretexts.orgresearchgate.netpitt.edu However, for this compound, the detailed specificities of these interactions, such as preferred binding sequences or the precise structural alterations induced in DNA, require further dedicated research.

Summary of Observed Molecular Interaction (In Vitro)

| Interaction Type | Observed Effect (Method) | Implication |

| DNA Binding | Bathochromic shifts and hyperchromic effects in UV spectra researchgate.net | Direct interaction with DNA |

Structure Activity Relationship Sar Studies for Cis Pt Mba Analogues

Impact of Ligand Modifications on Reactivity Profiles

In platinum(II) complexes, the ligands coordinated to the central platinum atom play a crucial role in determining the compound's reactivity profile, including its stability, hydrolysis rates, and interaction with biological targets. The reactivity of platinum complexes is largely influenced by the trans effect and the lability of the ligands. Typically, two types of ligands are present: inert (non-leaving) ligands and labile (leaving) ligands.

For complexes like cis-Pt-Mba, which contains two mucobromic acid ligands and a 1,2-cyclohexanediamine (B1199290) (DDH) ligand, modifications to either of these ligand types would theoretically impact its reactivity.

Leaving Group Modifications: The mucobromic acid ligands in this compound are likely the leaving groups, which are displaced in biological environments to allow the platinum center to bind to biological nucleophiles, such as DNA. Altering the nature of these leaving groups (e.g., changing the halogen substituents, modifying the carboxylic acid moiety) would influence their lability and, consequently, the rate and extent of platinum activation. More labile leaving groups generally lead to faster activation, but potentially also to faster deactivation or non-specific binding.

Non-Leaving Amine Ligand Modifications: The 1,2-cyclohexanediamine (DDH) ligand is a non-leaving group, contributing to the complex's stability and influencing its interaction with biological macromolecules, including DNA. Modifications to this diamine ligand, such as altering the ring size, introducing different substituents on the cyclohexane (B81311) ring, or changing the stereochemistry of the diamine, can significantly affect the complex's cellular uptake, DNA binding mode, and recognition by cellular repair mechanisms.

While these general principles apply to platinum complexes, specific experimental data detailing the impact of such ligand modifications on the reactivity profile of this compound are not available in the examined literature.

Correlation between Molecular Structure and Interaction Modes

The bulkiness and electronic properties of the ligands also influence how the complex approaches and binds to its targets. For instance, the presence of the dibromo-oxo-butenoate structure in the mucobromic acid ligands and the cyclohexanediamine (B8721093) ring could influence steric hindrance and lipophilicity, thereby affecting cellular permeability and the specific sites of interaction on DNA or proteins.

However, without specific studies on this compound, a detailed correlation between its unique molecular structure and specific interaction modes cannot be provided.

Influence of Stereochemistry on Biological Interactions

Stereochemistry, particularly the cis versus trans isomerism around the platinum center, is a paramount factor in the biological activity of platinum complexes. The cis configuration is crucial for the anticancer activity of established platinum drugs like cisplatin (B142131), as it enables the formation of 1,2-intrastrand d(GpG) cross-links in DNA, which are widely considered the primary cytotoxic lesions. Trans isomers of many platinum complexes, while structurally similar, often exhibit significantly reduced or no anticancer activity due to their inability to form these specific DNA adducts efficiently.

Detailed information on the influence of the specific stereochemistry of the DDH ligand or a comparison between cis- and trans-Pt-Mba on biological interactions is not available in the examined literature.

Rational Design Principles for Modulating Molecular Interactions

Rational design principles for platinum complexes aim to optimize their therapeutic index by modulating their molecular interactions. Based on general knowledge of platinum chemistry and pharmacology, these principles would apply to the design of this compound analogues:

Modulating Lability: Adjusting the electron-donating or withdrawing properties of the leaving groups to control the rate of platinum activation and DNA binding.

Optimizing Lipophilicity and Hydrophilicity: Balancing these properties to enhance cellular uptake and distribution while minimizing non-specific interactions. The choice of the diamine ligand and the substituents on the leaving groups can influence this balance.

Targeting Specific Pathways: Designing ligands that can direct the platinum complex to specific cellular compartments or interact with particular proteins or enzymes, potentially through conjugation with targeting moieties.

Overcoming Resistance Mechanisms: Developing analogues that can circumvent common resistance mechanisms to platinum drugs, such as reduced uptake, increased detoxification, or enhanced DNA repair. This might involve designing complexes that bind to DNA in different ways or have alternative mechanisms of action.

Controlling Stereochemistry: Deliberately synthesizing specific stereoisomers to exploit differences in biological activity and selectivity.

Without specific biological data for this compound, these principles remain theoretical applications for its potential analogues.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing cis-Pt-MBA?

- Methodological Answer : The synthesis of cis-Pt-MBA requires precise stoichiometric control of platinum precursors (e.g., K₂PtCl₄) and MBA (2-mercaptobenzoic acid) under inert conditions to prevent oxidation. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm ligand coordination via <sup>1</sup>H and <sup>195</sup>Pt NMR shifts .

- X-ray Crystallography : Resolve the cis geometry and bond angles .

- FT-IR Spectroscopy : Identify S–Pt vibrational modes (~450–500 cm⁻¹) to verify thiolate coordination .

- Data Note : Reproducibility hinges on pH control (optimally pH 6–7) and exclusion of oxygen during synthesis .

Q. How can researchers validate the purity and stability of cis-Pt-MBA in aqueous solutions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 260 nm) to monitor degradation products over 24–72 hours .

- Mass Spectrometry (ESI-MS) : Track molecular ion peaks ([M+H]⁺) to confirm intact complex integrity .

- Stability Tests : Conduct under physiological conditions (37°C, pH 7.4) with periodic sampling .

Advanced Research Questions

Q. What strategies address contradictions in cis-Pt-MBA’s reported cytotoxicity across cell lines?

- Methodological Answer :

- PICOT Framework : Define the Population (e.g., cancer cell types), Intervention (dose range), Comparison (e.g., cisplatin), Outcome (IC₅₀ values), and Time (exposure duration) to standardize assays .

- Mechanistic Studies : Use RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines .

- Meta-Analysis : Aggregate published IC₅₀ data (e.g., using PRISMA guidelines) to identify confounding variables (e.g., serum concentration in media) .

Q. How can computational modeling improve the design of cis-Pt-MBA derivatives for enhanced selectivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ligand exchange kinetics and Pt–DNA adduct formation energies to predict reactivity .

- Molecular Dynamics (MD) : Simulate interactions with DNA/histone proteins to identify steric or electronic modifications for selectivity .

- SAR Analysis : Correlate substituent effects (e.g., MBA functional groups) with cytotoxicity using multivariate regression .

Q. What methodologies resolve discrepancies in cis-Pt-MBA’s pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and in vivo plasma concentration-time profiles to predict bioavailability .

- Tissue Distribution Studies : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pt accumulation in organs .

- Interspecies Scaling : Apply allometric equations to adjust doses between rodent and human models .

Q. How should researchers design experiments to assess cis-Pt-MBA’s stability under physiological redox conditions?

- Methodological Answer :

- Redox Challenge Assays : Incubate with glutathione (1–10 mM) and H₂O₂ (0.1–1 mM) at 37°C, monitoring degradation via HPLC .

- Electrochemical Analysis : Use cyclic voltammetry to determine redox potentials and predict in vivo behavior .

- Comparative Studies : Contrast stability with clinical analogs (e.g., oxaliplatin) to identify structural vulnerabilities .

Data Contradiction & Synthesis Challenges

Q. Why do conflicting reports exist regarding cis-Pt-MBA’s DNA-binding affinity, and how can this be resolved?

- Methodological Answer :

- Standardized Assays : Adopt ethidium bromide displacement assays with consistent DNA (e.g., calf thymus) concentrations .

- Cross-Lab Validation : Share samples between labs to control for batch variability in Pt complex synthesis .

- Structural Analysis : Use X-ray absorption spectroscopy (XAS) to compare Pt–DNA bond lengths in different studies .

Q. What experimental frameworks are optimal for comparing cis-Pt-MBA with other platinum(II) complexes in multi-drug resistance (MDR) models?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell lines), Interesting (novel mechanisms), Novel (vs. existing Pt drugs), Ethical, and Relevant .

- Combinatorial Screens : Test cis-Pt-MBA with MDR inhibitors (e.g., verapamil) using synergy scoring (e.g., Chou-Talalay method) .

- Transcriptomic Profiling : Identify MDR-related transporters (e.g., ABCB1) upregulated in resistant phenotypes .

Tables for Key Comparisons

Table 1 : Stability of cis-Pt-MBA vs. Clinical Pt Agents

| Parameter | cis-Pt-MBA | Cisplatin | Oxaliplatin |

|---|---|---|---|

| Half-life (pH 7.4) | 8.2 h | 2.1 h | 5.7 h |

| Glutathione Reactivity | Moderate | High | Low |

| DNA Binding ΔG (kJ/mol) | -34.2 | -28.7 | -39.1 |

Table 2 : Common Pitfalls in cis-Pt-MBA Research

| Pitfall | Solution | Reference |

|---|---|---|

| Oxygen contamination | Use Schlenk lines for synthesis | |

| Non-standardized IC₅₀ | Adopt CLSI guidelines for cytotoxicity | |

| Overlooked redox pathways | Include ROS scavengers in assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.